molecular formula C8H6N2O4 B1630464 1,2,3,4-Cyclobutanetetracarboxdiimide CAS No. 4415-88-7

1,2,3,4-Cyclobutanetetracarboxdiimide

Cat. No.: B1630464
CAS No.: 4415-88-7
M. Wt: 194.14 g/mol
InChI Key: NWRWMFOKSXWCHV-UHFFFAOYSA-N
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Description

1,2,3,4-Cyclobutanetetracarboxdiimide is a chemical compound with the molecular formula C8H6N2O4. It is known for its unique structure, which includes a cyclobutane ring with four carboxylic acid imide groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Cyclobutanetetracarboxdiimide can be synthesized through the reaction of cyclobutane-1,2,3,4-tetracarboxylic dianhydride with ammonia or primary amines. The reaction typically involves heating the dianhydride with the amine in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (around 150-200°C) to facilitate the formation of the imide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and photomicroreactors has been explored to improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Cyclobutanetetracarboxdiimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Cyclobutanetetracarboxdiimide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Cyclobutanetetracarboxdiimide involves its ability to form strong covalent bonds with other molecules through its reactive imide groups. These interactions can lead to the formation of complex polymeric structures with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Cyclobutanetetracarboxylic dianhydride: A precursor to 1,2,3,4-Cyclobutanetetracarboxdiimide, used in similar applications.

    1,2,3,4-Butanetetracarboxylic acid: Another related compound with similar reactivity but different functional groups.

    Dimethyl-substituted cyclobutanetetracarboxylic dianhydride: Used in the synthesis of polyimides with specific properties.

Uniqueness

This compound is unique due to its specific structure and the presence of four imide groups, which provide it with distinct reactivity and the ability to form stable polymeric materials. Its applications in the synthesis of high-performance polyimides and other advanced materials highlight its importance in various scientific and industrial fields .

Properties

IUPAC Name

4,9-diazatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-5-1-2(6(12)9-5)4-3(1)7(13)10-8(4)14/h1-4H,(H,9,11,12)(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRWMFOKSXWCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C(C3C1C(=O)NC3=O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167786
Record name Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4415-88-7
Record name Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4415-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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